molecular formula C11H14N6O2S B2750866 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-74-2

2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2750866
CAS No.: 1115905-74-2
M. Wt: 294.33
InChI Key: PCCJODOPQMMXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidinone core (5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl) linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 1,2,4-triazole ring. The sulfanyl group contributes to lipophilicity and may influence bioavailability.

Properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S/c1-3-7-6(2)14-11(16-9(7)19)20-4-8(18)15-10-12-5-13-17-10/h5H,3-4H2,1-2H3,(H,14,16,19)(H2,12,13,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCJODOPQMMXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is categorized under the class of compounds known as membrane transporter/ion channel. This suggests that it may interact with various ion channels or membrane transporters, which play crucial roles in maintaining cellular homeostasis.

Biological Activity

The compound 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This compound combines elements from both pyrimidine and triazole classes, which are known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H14N6O2SC_{11}H_{14}N_{6}O_{2}S with a molecular weight of 294.33 g/mol. The structure features a pyrimidine ring substituted with a sulfanyl group and a triazole moiety. The following table summarizes key characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₄N₆O₂S
Molecular Weight294.33 g/mol
LogP-0.795
Polar Surface Area94.139 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both pyrimidine and triazole derivatives. Initial steps focus on forming the pyrimidine core followed by the introduction of the sulfanyl and triazole groups.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine functionalities exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound display activity against a range of bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The presence of the sulfanyl group is believed to enhance this activity by facilitating interactions with microbial enzymes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases .

Neuroprotective Effects

Recent findings point towards potential neuroprotective properties of this compound. It may exert protective effects against oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in inflammation and microbial resistance.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that similar triazole derivatives significantly reduced bacterial growth in infected models when administered at specific dosages .
  • Anti-inflammatory Trials : Clinical trials involving triazole compounds showed promising results in reducing symptoms in patients with chronic inflammatory diseases .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide exhibits significant anti-inflammatory activity. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response. This property makes it a candidate for further development in treating inflammatory diseases .

Antifungal Activity

The compound has also shown promising antifungal properties against various strains of fungi. In vitro studies have demonstrated its efficacy against Candida species, with minimum inhibitory concentration (MIC) values comparable to or lower than those of standard antifungal agents like fluconazole. This suggests its potential use in treating fungal infections, particularly in immunocompromised patients .

Case Studies and Research Findings

Several research studies have explored the applications of this compound:

  • Study on Anti-inflammatory Mechanisms : A study utilized molecular docking techniques to evaluate the binding affinity of the compound to enzymes involved in inflammatory pathways. The results indicated a strong interaction with 5-lipoxygenase, suggesting a mechanism for its anti-inflammatory effects .
  • Antifungal Efficacy Evaluation : In a comparative study against various antifungal agents, this compound was tested on clinical isolates of Candida albicans. The findings revealed that it exhibited superior antifungal activity with MIC values significantly lower than those of established treatments .
  • Cytotoxicity Studies : Additional research investigated the cytotoxic effects of this compound on human cancer cell lines. It demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Sulfanyl-Acetamide Derivatives with Heterocyclic Substituents

Example Compound: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide (from )

  • Core Structure : Triazole linked to furan via sulfanyl-acetamide.
  • Key Differences: Substituents: The pyrimidinone ring in the target compound is replaced by a furan group in this analog. Synthesis: Both compounds involve alkylation of thione precursors. However, the furan derivative uses Paal-Knorr condensation to modify the triazole ring, whereas the pyrimidinone analog likely employs nucleophilic substitution for pyrimidinone integration.

Complex Acetamides with Phenoxy and Aliphatic Chains

Example Compounds : (R)- and (S)-N-substituted acetamides (from )

  • Core Structure: Hexan chains with dimethylphenoxy and pyrimidinone substituents.
  • Key Differences: Substituents: These compounds feature bulky dimethylphenoxy groups and extended aliphatic chains, increasing hydrophobicity and steric hindrance compared to the target compound. Activity: Designed for high-affinity binding to proteases or GPCRs (e.g., HIV protease or opioid receptors), their activity profiles differ significantly from simpler triazole-pyrimidinone hybrids. Pharmacokinetics: The hexan chain may improve membrane permeability but reduce aqueous solubility relative to the target compound’s compact structure .

Structural and Pharmacological Data Table

Compound Core Structure Substituents Synthesis Method Biological Activity Source
Target Compound Pyrimidinone-Triazole Ethyl, Methyl, Oxo, Sulfanyl-Acetamide Hypothetical: Nucleophilic substitution Unknown (theoretical enzyme inhibition) N/A
5-(Furan-2-yl)-triazol-sulfanyl-acetamide Triazole-Furan Furan, Sulfanyl-Acetamide Alkylation, Paal-Knorr condensation Anti-exudative (rat model)
(R)-N-...acetamide () Hexan-Dimethylphenoxy Pyrimidinone, Hydroxy, Phenyl groups Multi-step alkylation/condensation Not specified (likely protease inhibition)

Research Implications and Hypotheses

  • Target Compound: The pyrimidinone-triazole scaffold may exhibit dual activity, combining anti-inflammatory (via triazole) and enzyme-inhibitory (via pyrimidinone) properties. Computational modeling (e.g., using tools like cclib for electronic structure analysis) could predict binding affinities for targets like DHFR or COX-2 .
  • Synthetic Optimization: Replacing the furan in ’s compound with pyrimidinone may enhance metabolic stability and target specificity.
  • Comparative Limitations : The absence of direct pharmacological data for the target compound necessitates further in vitro and in vivo studies to validate theoretical advantages over existing analogs.

Q & A

Q. What are the common synthetic routes for synthesizing sulfanyl acetamide derivatives with pyrimidine-triazole scaffolds?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the pyrimidinone core (e.g., via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions).
  • Step 2 : Introduction of the sulfanyl group through nucleophilic substitution at the pyrimidine C2 position.
  • Step 3 : Acetamide coupling with the triazole moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Purification : Column chromatography or recrystallization is used to isolate the final compound. Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical for yield optimization .

Q. How is the structural integrity of this compound validated after synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : Confirms proton and carbon environments (e.g., pyrimidine C6=O at ~165–170 ppm in 13C^{13}\text{C} NMR).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ ions).
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretching in acetamide at ~3300 cm1^{-1}).
  • HPLC : Assesses purity (>95% is standard for biological testing) .

Q. What preliminary assays are used to evaluate biological activity?

  • In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric assays.
  • Cytotoxicity testing : Use MTT assays on cell lines (e.g., HeLa or HEK293) to establish IC50_{50} values.
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Employ Design of Experiments (DoE) to systematically vary parameters:

  • Variables : Temperature (40–100°C), solvent (DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd).
  • Response surface methodology (RSM) : Identifies optimal conditions for yield and purity.
  • Case study : highlights reduced experimental runs by 60% using fractional factorial designs .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological audit : Compare assay conditions (e.g., buffer pH, incubation time) between studies.
  • Structural analogs : Cross-reference with compounds like N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-thieno[2,3-d]pyrimidin-3-yl]acetamide (), which shares a pyrimidine core but differs in substituent effects on activity.
  • Meta-analysis : Use computational tools (e.g., ChemAxon) to correlate substituent electronegativity with potency trends .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., triazole binding to ATP pockets in kinases).
  • MD simulations : Validate stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities. Cross-validate with SPR data from .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Substituent variation : Systematically modify the pyrimidine C5 ethyl group (e.g., replace with cyclopropyl or halogens).
  • Bioisosteric replacement : Swap the triazole ring with oxadiazole (see for analogous substitutions).
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors using tools like MOE .

Q. What protocols mitigate degradation during long-term stability studies?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify labile groups (e.g., sulfanyl or acetamide hydrolysis).
  • Stabilization strategies : Lyophilization with cryoprotectants (e.g., trehalose) or formulation in anhydrous DMSO .

Q. How to resolve low yields in the final acetamide coupling step?

  • Activation optimization : Test alternative coupling agents (e.g., HATU vs. EDC) in aprotic solvents (DMF, DCM).
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 1–2h while maintaining >80% yield ( methodology) .

Q. What advanced techniques characterize crystallinity and polymorphism?

  • PXRD : Compare diffraction patterns of batches to detect polymorphic forms.
  • DSC/TGA : Assess thermal stability and melting points.
  • Single-crystal X-ray : Resolve 3D conformation (e.g., triazole-pyrimidine dihedral angles) .

Methodological Resources

  • DoE Software : JMP or Minitab for experimental design ().
  • Public Databases : PubChem (InChI key: BBPILPVQAYVCGH-UHFFFAOYSA-N in ) for structural analogs .
  • Spectral Libraries : NIST Chemistry WebBook () for reference IR/NMR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.